molecular formula C7H5F5O2S B1607638 4-(Pentafluorothio)benzoic acid CAS No. 832-32-6

4-(Pentafluorothio)benzoic acid

Cat. No.: B1607638
CAS No.: 832-32-6
M. Wt: 248.17 g/mol
InChI Key: KNXWKVQRYPQFOT-UHFFFAOYSA-N
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Description

4-(Pentafluorothio)benzoic acid is a useful research compound. Its molecular formula is C7H5F5O2S and its molecular weight is 248.17 g/mol. The purity is usually 95%.
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Biological Activity

4-(Pentafluorothio)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in recent years for its potential biological activities. The incorporation of the pentafluorosulfanyl (SF5) group imparts unique properties to the compound, influencing its interaction with biological systems. This article explores the biological activity of this compound, presenting data from various studies, including antimicrobial and insecticidal activities, as well as its physicochemical properties.

This compound has the chemical formula C7H5F5O2S and a molecular weight of 247.993 g/mol. The structure includes a benzoic acid moiety substituted with a pentafluorosulfanyl group, which significantly alters its reactivity and biological interactions.

PropertyValue
Molecular FormulaC7H5F5O2S
Molecular Weight247.993 g/mol
Melting PointNot specified
SolubilityVaries with solvent

Antimicrobial Activity

Research has shown that compounds containing the SF5 group exhibit notable antimicrobial properties. A study evaluated the antibacterial activity of various pentafluorosulfanyl benzoic acid derivatives against gram-positive and gram-negative bacteria. Some derivatives demonstrated significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents .

Insecticidal Activity

The insecticidal properties of this compound were assessed using various bioassays. In one study, derivatives were tested against the larvae of Plutella xylostella (diamondback moth). Results indicated that certain compounds exhibited excellent insecticidal activity, inhibiting feeding behaviors effectively at concentrations as low as 10 ppm .

Table 2: Insecticidal Activity of Pentafluorosulfanyl Compounds

CompoundTarget InsectConcentration (ppm)Activity (%)
4aPlutella xylostella10High
4cPlutella xylostella10Excellent
4dPlutella xylostella10Highest potency

Toxicity and Safety

While exploring the biological activity of this compound, it is crucial to consider its toxicity. The compound is classified as toxic if swallowed, inhaled, or in contact with skin . Therefore, safety assessments are necessary for any practical applications in agriculture or medicine.

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of various synthesized compounds revealed that some derivatives of pentafluorosulfanyl benzoic acid showed promising results against Staphylococcus aureus and other pathogenic bacteria. The total phenolic content was positively correlated with observed antimicrobial activity, indicating that these compounds could serve as alternatives to synthetic antibiotics .

Case Study 2: Insecticide Development

In another investigation focusing on agricultural applications, researchers synthesized several SF5-containing compounds and assessed their insecticidal properties. The findings suggested that these compounds could be developed into effective crop protection agents due to their high selectivity toward target insects while minimizing toxicity to non-target organisms .

Scientific Research Applications

Agricultural Applications

Insecticides Development

One of the most significant applications of 4-(pentafluorothio)benzoic acid is in the development of novel insecticides. Research has shown that compounds containing the pentafluorosulfanyl (SF5) group exhibit enhanced insecticidal activity. For instance, a study demonstrated that a meta-diamide insecticide derived from this compound showed high potency against Plutella xylostella, a common pest in agriculture. The compound exhibited a remarkable inhibition of feeding behaviors, with an eating area reduction to nearly 0% at a concentration of 10 ppm .

Table 1: Insecticidal Activity of SF5-Containing Compounds

CompoundTarget PestConcentration (ppm)Feeding Inhibition (%)
4dPlutella xylostella10100
BPB3Plutella xylostella10~80

The study highlighted that the SF5 moiety enhances selectivity towards insects while maintaining lower toxicity to mammals, making it a promising candidate for eco-friendly pest control .

Pharmaceutical Applications

Anticancer Properties

Recent investigations into the pharmaceutical applications of this compound have revealed its potential as an anticancer agent. A series of analogs were synthesized and tested for their effects on various cancer cell lines. Notably, one compound demonstrated significant cytotoxicity against endometrial cancer cells, showing promise in repurposing existing drugs for new therapeutic uses .

Table 2: Anticancer Activity of Pentafluorosulfanyl Compounds

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
NiclosamideFLO-12.5Wnt/β-catenin suppression
Compound 3aSK-GT-41.8STAT3 signaling inhibition

The anticancer activity is attributed to the ability of these compounds to interfere with critical signaling pathways involved in tumor growth and resistance, such as Wnt/β-catenin and STAT3 signaling pathways .

Environmental Applications

Environmental Impact Studies

The environmental properties of pentafluorosulfanyl compounds, including this compound, have been examined to assess their ecological footprint. Research indicates that while these compounds exhibit high stability and low volatility, their toxicity profiles necessitate careful handling and regulation. The SF5 group contributes to both their chemical stability and potential bioaccumulation in ecosystems, raising concerns about long-term environmental impacts .

Table 3: Environmental Properties of SF5 Compounds

PropertyValue
StabilityHigh
VolatilityLow
Toxicity (oral)Acute

The findings underscore the need for comprehensive assessments when considering these compounds for agricultural or industrial applications, ensuring that benefits do not come at an unacceptable environmental cost .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The -SF₅ group is strongly electron-withdrawing, meta-directing electrophiles. Combined with the meta-directing -COOH group, substitutions typically occur at positions ortho to -SF₅ and meta to -COOH.

Halogenation

  • Bromination : 4-(Pentafluorothio)benzoic acid derivatives undergo bromination at the ortho position relative to -SF₅. For example, treatment with N-bromosuccinimide (NBS) in DMF introduces bromine at position 2 of the benzene ring .
    Example :
    C₇H₅F₅O₂S+NBSDMF2-Br-C₆H₃F₅SO₂-4-COOH\text{C₇H₅F₅O₂S} + \text{NBS} \xrightarrow{\text{DMF}} \text{2-Br-C₆H₃F₅SO₂-4-COOH}

Nitration

  • Nitration occurs at the meta position to -COOH (ortho to -SF₅) under mixed acid conditions (HNO₃/H₂SO₄), yielding nitro-substituted derivatives .

Carboxylic Acid Derivative Formation

The -COOH group undergoes standard acyl reactions:

Amide Formation

  • Acid chlorides react with amines (e.g., anilines) to form diamides. A 73% yield was reported for the reaction with 2-methyl-4-(pentafluorothio)aniline using NaHCO₃ in acetone/water .

ReagentConditionsProduct YieldReference
2-methyl-4-SF₅-anilineNaHCO₃, acetone73%

Carboxylic Acid Reduction

  • Lithium aluminum hydride (LiAlH₄) reduces -COOH to -CH₂OH, producing 4-(pentafluorothio)benzyl alcohol .
    C₇H₅F₅O₂S+LiAlH₄C₇H₆F₅OS+H₂O\text{C₇H₅F₅O₂S} + \text{LiAlH₄} \rightarrow \text{C₇H₆F₅OS} + \text{H₂O}

Suzuki-Miyaura Coupling

  • Brominated derivatives undergo palladium-catalyzed coupling with boronic acids. For example, methylboronic acid introduces methyl groups at position 2, achieving 64–75% yields .

SubstrateCatalystBoronic AcidYield
2-Br-4-SF₅-anilinePd(dppf)Cl₂·DCMMethyl64%
2-Br-6-Me-4-SF₅-anilinePd(dppf)Cl₂·DCMMethyl75%

Decarboxylation

Heating with soda lime (NaOH/CaO) removes CO₂, yielding pentafluorothio-substituted benzene .

Anhydride Formation

Reaction with acetic anhydride forms mixed anhydrides, though specific yields for this compound remain unreported .

Key Structural and Reaction Insights

  • Directing Effects : The -SF₅ group dominates over -COOH in electrophilic substitutions due to its stronger electron-withdrawing nature .

  • Steric and Electronic Effects : -SF₅’s bulkiness and electronegativity slow reactions requiring nucleophilic aromatic substitution but favor electrophilic pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Pentafluorothio)benzoic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves fluorination or thio-functionalization of benzoic acid derivatives. For example, describes the preparation of tetrafluoro-hydroxybenzoic acid using pentafluorobenzene derivatives. Key steps include:

  • Use of fluorinating agents (e.g., SF₄ or HF-pyridine) under inert conditions.
  • Purification via recrystallization or column chromatography.
  • Validation using NMR (¹H/¹⁹F), LC-MS ( ), and elemental analysis.
  • Purity thresholds (>98%) should align with crystallographic standards (e.g., SHELXL refinement criteria ).

Q. How can the crystal structure of this compound be resolved?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation).
  • Structure Solution : Employ direct methods in SHELXS or SIR97 ( ).
  • Refinement : Iterative cycles in SHELXL, focusing on anisotropic displacement parameters for fluorine atoms.
  • Validation : Check for R-factor convergence (<5%), residual electron density, and Hirshfeld surface analysis ( ).
  • Tools like WinGX or OLEX2 are recommended for visualization .

Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound?

  • Methodological Answer :

  • ¹⁹F NMR : To confirm pentafluorothio group integration and chemical environment (δ ~ -60 to -80 ppm).
  • IR Spectroscopy : Identify S-C₆F₅ vibrations (~1100 cm⁻¹) and carboxylic acid O-H stretches (~2500-3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ and fragmentation patterns.
  • Cross-reference with computational IR/NMR predictions (e.g., Gaussian DFT ).

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces ( ).
  • Software : Gaussian 16 or ORCA for energy minimization; VMD or PyMOL for visualization.
  • Validation : Compare computed vs. experimental UV-Vis spectra or redox potentials.
  • Address discrepancies by adjusting solvation models (e.g., PCM) or dispersion corrections .

Q. How should researchers resolve contradictions in crystallographic data for fluorinated benzoic acid derivatives?

  • Methodological Answer :

  • Data Quality : Ensure completeness (>95%) and redundancy (>4) in diffraction data.
  • Alternative Refinement : Test dual-space methods (SHELXD) or charge-flipping algorithms ( ).
  • Validation Metrics : Use Rint, CC½, and Δρ maps to identify disorder or twinning.
  • Cross-check with powder diffraction or temperature-dependent studies to rule out polymorphism ( ).

Q. What strategies are effective for quantifying trace impurities in this compound?

  • Methodological Answer :

  • Analytical LC-MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O/ACN).
  • Detection : ESI-negative mode for [M-H]⁻ ions; quantify impurities via external calibration curves.
  • Limit of Detection (LOD) : Optimize to ≤0.1% using high-resolution mass filters (Q-TOF) ( ).

Q. How can the ecological impact of this compound be assessed in academic research?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301F test for aerobic degradation in activated sludge.
  • Toxicity Screening : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition (OECD 201).
  • Computational Models : EPI Suite or TEST to predict bioaccumulation (log Kow) and persistence ( ).

Properties

IUPAC Name

4-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5O2S/c8-15(9,10,11,12)6-3-1-5(2-4-6)7(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXWKVQRYPQFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381323
Record name 4-(Pentafluorothio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832-32-6
Record name 4-(Pentafluorothio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pentafluoro-lambda6-sulfanyl)benzoic acid
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Synthesis routes and methods I

Procedure details

A solution of n-butyllithium (9.4 ml of a 1.6 M solution in hexane) was added to a stirred solution of 4-bromophenylsulphur pentafluoride (3.87 g) in ether at -78° C. under an inert atmosphere. After maintaining at -78° C. for 1 hour, solid carbon dioxide (20 g) was added and the mixture allowed to warm to 5° C. during 1.5 hours. Hydrochloric acid (2 M) was added, the mixture stirred for 0.5 hour and the organic phase separated and itself extracted with sodium carbonate solution. The basic extract was washed (ether) and acidified (hydrochloric acid). The precipitated solid was extracted (ether), dried (magnesium sulphate) and evaporated. The residue was triturated (hexane) to give 4-pentafluorosulphanylbenzoic acid as a fawn solid (1.2 g), m.p.188-190° C.
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Synthesis routes and methods II

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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